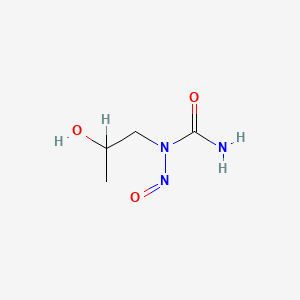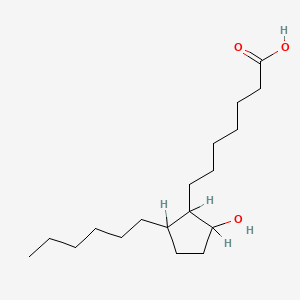
2-氧代己二酸
描述
氧化己二酸,也称为2-氧代己二酸,是一种化学式为C6H8O5的有机化合物。它是必需氨基酸赖氨酸和色氨酸代谢过程中的中间体。 该化合物在各种生化途径中起着至关重要的作用,包括三羧酸循环和赖氨酸生物合成 .
科学研究应用
氧化己二酸在科学研究中有很多应用:
化学: 它被用作合成各种有机化合物的关键中间体。
生物学: 它作为氨基酸代谢和线粒体功能研究中的代谢物。
医药: 氧化己二酸的研究有助于理解2-氧代己二酸尿症等代谢紊乱。
工业: 它用于生产聚合物和其他工业化学品
作用机制
氧化己二酸通过其作为代谢途径中的中间体而发挥作用。它通过糖胺酸和哌啶酸途径从赖氨酸和色氨酸产生。 在线粒体基质中,氧化己二酸通过氧化己二酸脱氢酶复合物脱羧生成戊二酰辅酶A,然后转化为乙酰辅酶A . 此过程对于能量产生和各种生物分子的合成至关重要。
类似化合物:
己二酸: 一种用于生产尼龙的二元羧酸。
3-羟己二酸: 氧化己二酸的还原形式,用于聚合物合成。
2-酮戊二酸: 三羧酸循环中的中间体。
氧化己二酸的独特性: 氧化己二酸在三羧酸循环和赖氨酸生物合成中都发挥着双重作用,这使其独树一帜。 它能够参与各种生化途径,使其成为代谢研究中的一种通用化合物 .
生化分析
Biochemical Properties
2-Oxoadipic acid is an oxo dicarboxylic acid that is adipic acid substituted by an oxo group at position 2. It is an intermediate in the catabolism of L-tryptophan, L-lysine, and hydroxylysine . The compound interacts with several enzymes, including 2-oxoadipate dehydrogenase, which catalyzes the oxidative decarboxylation of 2-oxoadipic acid to glutaryl-CoA . This interaction is crucial for the degradation pathway of lysine, hydroxylysine, and tryptophan metabolism .
Cellular Effects
2-Oxoadipic acid influences various cellular processes. It is produced from lysine in the cytosol of cells via the saccharopine and pipecolic acid pathways . The compound is decarboxylated to glutaryl-CoA in the mitochondrial matrix by the 2-oxoadipate dehydrogenase complex . High levels of 2-oxoadipic acid are associated with metabolic disorders such as 2-oxoadipic aciduria, which can lead to symptoms like hypotonia, seizures, and intellectual disability .
Molecular Mechanism
The molecular mechanism of 2-Oxoadipic acid involves its role as a substrate for the enzyme 2-oxoadipate dehydrogenase, which catalyzes its conversion to glutaryl-CoA . This reaction is part of the degradative pathway of lysine, hydroxylysine, and tryptophan metabolism . The enzyme uses electron transfer flavoprotein as its electron acceptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Oxoadipic acid can be monitored using high-performance liquid chromatography . The compound’s effects on cellular function can vary over time, with long-term exposure potentially leading to metabolic acidosis and other adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of 2-Oxoadipic acid vary with different dosages. High doses can lead to toxic effects such as metabolic acidosis, while lower doses may not produce significant adverse effects . The compound’s impact on cellular metabolism and function is dose-dependent, with higher doses potentially leading to more severe symptoms .
Metabolic Pathways
2-Oxoadipic acid is involved in the metabolic pathways of lysine and tryptophan . It is converted to glutaryl-CoA by the enzyme 2-oxoadipate dehydrogenase, which is a key step in the degradation of these amino acids . The compound also interacts with other enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells, 2-Oxoadipic acid is transported and distributed via specific transporters and binding proteins . Its localization and accumulation within tissues can affect its activity and function . The compound’s transport mechanisms are crucial for its role in metabolic processes .
Subcellular Localization
2-Oxoadipic acid is localized in the cytosol and mitochondrial matrix . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s localization is essential for its role in the degradation of lysine and tryptophan .
准备方法
合成路线和反应条件: 氧化己二酸可以通过多种方法合成。一种常见的方法是使用强氧化剂(如高锰酸钾或硝酸)氧化己二酸。 另一种方法包括使用基因工程微生物对香草酸和原儿茶酸等芳香族化合物进行微生物发酵 .
工业生产方法: 氧化己二酸的工业生产通常涉及用氢碘酸介导的d-葡萄糖酸的加氢脱氧。 该过程生成3-碘己二酸,在特定反应条件下可以进一步转化为氧化己二酸 .
化学反应分析
反应类型: 氧化己二酸会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的产物,具体取决于所用氧化剂。
还原: 氧化己二酸的还原可以生成3-羟己二酸等化合物。
取代: 它可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化剂: 高锰酸钾,硝酸。
还原剂: 在碳载铑等催化剂存在下氢气。
反应条件: 通常,这些反应在受控的温度和压力下进行,以确保所需的产物产率。
主要形成的产物:
氧化产物: 根据条件,各种氧化衍生物。
还原产物: 3-羟己二酸和其他还原形式。
相似化合物的比较
Adipic Acid: A dicarboxylic acid used in the production of nylon.
3-Hydroxyadipic Acid: A reduced form of oxoadipic acid used in polymer synthesis.
2-Oxoglutaric Acid: An intermediate in the tricarboxylic acid cycle.
Uniqueness of Oxoadipic Acid: Oxoadipic acid is unique due to its dual role in both the tricarboxylic acid cycle and lysine biosynthesis. Its ability to participate in various biochemical pathways makes it a versatile compound in metabolic studies .
属性
IUPAC Name |
2-oxohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSBNBBHOZHUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185702 | |
| Record name | alpha-Ketoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3184-35-8 | |
| Record name | 2-Oxoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-hexanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXOADIPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 °C | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic significance of 2-oxoadipic acid?
A: 2-Oxoadipic acid is a key intermediate in both the biosynthesis and catabolism of the amino acid lysine. In fungi like Pyricularia oryzae, it participates in lysine biosynthesis through the aminoadipic acid pathway. Conversely, in mammals and higher plants, this pathway serves as a catabolic route for lysine degradation. Elevated urinary excretion of 2-oxoadipic acid, alongside other 2-oxo acids, has been observed in rats with streptozotocin-induced diabetes, suggesting a potential link to impaired energy production in diabetic conditions.
Q2: How is 2-oxoadipic acid connected to respiratory chain complex I deficiency?
A: A study identified a potential link between 2-oxoadipic acid and respiratory chain complex I deficiency. Researchers observed a notable and persistent increase in the urinary excretion of 2-oxoglutaric acid and 2-oxoadipic acid in a patient diagnosed with isolated complex I deficiency. This finding suggests that the significant and consistent elevation of these metabolites in urine could be a supplementary biochemical indicator of this specific enzyme deficiency.
Q3: What enzymes are involved in the metabolism of 2-oxoadipic acid?
A3: Several enzymes are involved in the metabolic pathways of 2-oxoadipic acid. These include:
- Dehydrogenase E1 and transketolase domain containing 1 (DHTKD1): This enzyme is part of the 2-oxoadipic acid dehydrogenase complex (OADHc) and plays a role in the lysine degradation pathway.
- 2-oxoglutarate dehydrogenase (OGDH): While primarily involved in the citric acid cycle, this enzyme can also utilize 2-oxoadipic acid as a substrate.
- Keto-deoxy-D-galactarate (KDG) dehydratase: This enzyme catalyzes the decarboxylation of KDG to produce α-ketoglutaric semialdehyde (α-KGSA) and carbon dioxide, with 2-oxoadipic acid serving as a substrate analog.
Q4: How is 2-oxoadipic acid utilized in fermentation processes?
A: 2-Oxoadipic acid can be converted into lysine by Saccharomyces cerevisiae under specific fermentation conditions. This process, conducted in aerated and agitated fermentors, can yield a yeast product containing approximately 16% hot water-extractable lysine. Factors such as aeration, the concentration of 2-oxoadipic acid added, and the timing of its addition significantly influence both the lysine content and the conversion efficiency.
Q5: What are the analytical methods used to detect and quantify 2-oxoadipic acid?
A5: Several analytical methods have been employed to detect and measure 2-oxoadipic acid, particularly in biological samples like urine. These methods include:
- High-Performance Liquid Chromatography (HPLC) with Pre-Chemical Derivatization and Fluorescence Detection: This technique involves reacting 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene under acidic conditions, creating a fluorescent derivative that can be separated and quantified using HPLC with fluorescence detection. This method offers high sensitivity, making it suitable for analyzing 2-oxoadipic acid levels in human and animal urine.
- Gas chromatography-mass spectrometry (GC-MS): This technique is used to identify and quantify various small-molecule organic compounds, including 2-oxoadipic acid, in complex mixtures.
- Ultrahigh-performance liquid chromatography connected with quadrupole time-of-flight mass spectrometry (UHPLC-MS): This method offers high sensitivity and resolution for analyzing complex biological samples and identifying differential metabolites, including 2-oxoadipic acid.
Q6: Can 2-oxoadipic acid be used as a biomarker?
A6: There is growing evidence suggesting that 2-oxoadipic acid may serve as a potential biomarker for various conditions.
- B-group vitamin status: Administration of B-group vitamins in young Japanese women led to a decrease in urinary 2-oxoadipic acid levels, suggesting a relationship between this metabolite and B-group vitamin status. This finding indicates that 2-oxoadipic acid could be a useful, functional biomarker for assessing B-group vitamin levels.
- Radiosensitivity: Urinary metabolomic profiling of Atm-deficient mice, a model for radiosensitivity, revealed significant alterations in 2-oxoadipic acid levels after exposure to ionizing radiation. This suggests that 2-oxoadipic acid, along with other metabolites, could be used to identify individuals with heightened radiosensitivity, potentially leading to personalized medical treatment plans.
Q7: How is 2-oxoadipic acid related to the gut microbiome?
A: Research indicates that dietary fiber influences the composition and metabolic activity of the gut microbiome, particularly in the cecum, leading to alterations in 2-oxoadipic acid levels. A study on pigs found that high dietary fiber intake resulted in increased concentrations of 2-oxoadipic acid and other metabolites in the cecum. These findings suggest a complex interplay between dietary fiber, gut microbial composition, and host metabolism, with 2-oxoadipic acid potentially serving as a mediator or indicator of these interactions.
Q8: How is 2-oxoadipic acid relevant to the study of PCOS?
A: Research suggests a potential link between 2-oxoadipic acid and polycystic ovary syndrome (PCOS). In a study involving women undergoing in vitro fertilization-embryo transfer (IVF-ET) due to infertility, metabolomic analysis of follicular fluid revealed that 2-oxoadipic acid was significantly elevated in patients with PCOS compared to non-PCOS individuals. This difference in metabolite levels suggests that alterations in 2-oxoadipic acid metabolism might be associated with the pathogenesis of PCOS or could be a consequence of the metabolic disturbances commonly observed in this condition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)








